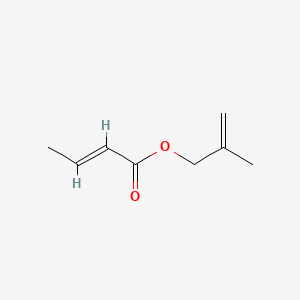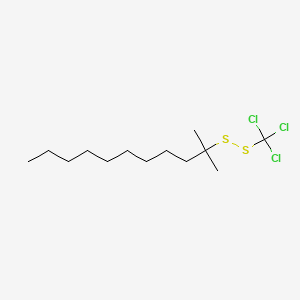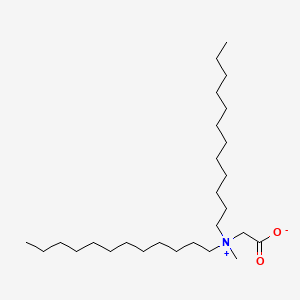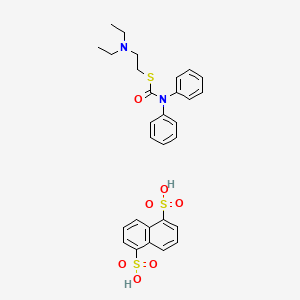
3-(2,4,6-Trichlorophenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4,6-Trichlorophenoxy)propanoic acid is an organic compound with the molecular formula C9H7Cl3O3. It is a chlorinated phenoxy acid, which is often used in various chemical and industrial applications. This compound is known for its role as an intermediate in the synthesis of herbicides and other agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(2,4,6-Trichlorophenoxy)propanoic acid can be synthesized through the reaction of 2,4,6-trichlorophenol with chloroacetic acid under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and distillation, is common to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4,6-Trichlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenoxy acids.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of less chlorinated phenoxy acids.
Substitution: Formation of substituted phenoxy acids with various functional groups.
Applications De Recherche Scientifique
3-(2,4,6-Trichlorophenoxy)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of herbicides and other agrochemicals.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2,4,6-Trichlorophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to mimic the action of natural plant hormones, such as auxins, leading to uncontrolled growth and development in plants. This property makes it an effective herbicide, as it disrupts the normal growth processes of weeds and other unwanted vegetation.
Comparaison Avec Des Composés Similaires
3-(2,4,6-Trichlorophenoxy)propanoic acid can be compared with other similar compounds, such as:
2-(2,4,5-Trichlorophenoxy)propanoic acid (Fenoprop): Another chlorinated phenoxy acid used as a herbicide. It has a similar structure but differs in the position of chlorine atoms.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action but fewer chlorine atoms.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with similar herbicidal properties but different structural features.
The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
53548-21-3 |
|---|---|
Formule moléculaire |
C9H7Cl3O3 |
Poids moléculaire |
269.5 g/mol |
Nom IUPAC |
3-(2,4,6-trichlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H7Cl3O3/c10-5-3-6(11)9(7(12)4-5)15-2-1-8(13)14/h3-4H,1-2H2,(H,13,14) |
Clé InChI |
CJFMEZGDFLYDEP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)OCCC(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine](/img/structure/B13757104.png)


![n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide](/img/structure/B13757128.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13757134.png)




![Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester](/img/structure/B13757164.png)

![3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13757193.png)

